N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is an organic compound that features a benzodioxole and a benzothiazole moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Benzothiazole Moiety: This can be synthesized by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole and benzothiazole moieties through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzothiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-2-yl)propanamide
- N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-4-yl)propanamide
Uniqueness
The unique combination of the benzodioxole and benzothiazole moieties in N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide may confer distinct biological activities or chemical properties not observed in similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-17(19-10-12-5-6-14-15(9-12)24-11-23-14)7-8-20-13-3-1-2-4-16(13)25-18(20)22/h1-6,9H,7-8,10-11H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGREPYFTPMNCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4=CC=CC=C4SC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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